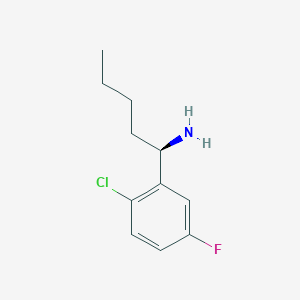

(R)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine

Description

Properties

Molecular Formula |

C11H15ClFN |

|---|---|

Molecular Weight |

215.69 g/mol |

IUPAC Name |

(1R)-1-(2-chloro-5-fluorophenyl)pentan-1-amine |

InChI |

InChI=1S/C11H15ClFN/c1-2-3-4-11(14)9-7-8(13)5-6-10(9)12/h5-7,11H,2-4,14H2,1H3/t11-/m1/s1 |

InChI Key |

NRHIUIOJRFGSKX-LLVKDONJSA-N |

Isomeric SMILES |

CCCC[C@H](C1=C(C=CC(=C1)F)Cl)N |

Canonical SMILES |

CCCCC(C1=C(C=CC(=C1)F)Cl)N |

Origin of Product |

United States |

Preparation Methods

Substituted Phenyl Ring Functionalization

The starting material is typically a phenyl derivative that undergoes regioselective chlorination and fluorination to yield 2-chloro-5-fluorophenyl intermediates. Methods such as electrophilic aromatic substitution or halogen exchange reactions are employed, ensuring the correct positioning of halogens to influence the compound’s electronic and steric properties.

Formation of the Pentan-1-amine Chain

The pentan-1-amine side chain is introduced through reactions involving organometallic intermediates or nucleophilic substitution. Commonly, a halogenated phenyl precursor (e.g., 2-chloro-5-fluorophenyl halide) is reacted with a pentan-1-amine equivalent or a protected amine derivative under conditions favoring carbon-nitrogen bond formation.

One effective approach includes:

- Grignard reagent formation : Preparation of a phenylmagnesium halide from the halogenated phenyl precursor.

- Reaction with an appropriate electrophile : Coupling with an electrophilic pentanone or related intermediate to form a ketone intermediate.

- Reductive amination : Conversion of the ketone intermediate to the amine via reductive amination using reducing agents like sodium cyanoborohydride or catalytic hydrogenation.

This sequence allows for the construction of the pentan-1-amine chain attached to the substituted phenyl ring.

Chiral Resolution and Enantioselective Synthesis

Obtaining the (R)-enantiomer is critical due to its specific biological activity. Two main strategies are employed:

- Chiral resolution of racemic mixtures : Using chiral chromatography or formation of diastereomeric salts with chiral acids or bases, followed by separation and recovery of the desired enantiomer.

- Asymmetric synthesis : Employing chiral catalysts or auxiliaries during the key bond-forming steps to induce stereoselectivity, thus directly yielding the (R)-enantiomer without the need for resolution.

Industrial processes favor high-throughput chiral chromatography or enzymatic resolution methods to ensure purity and enantiomeric excess.

Detailed Reaction Conditions and Examples

| Step | Reaction Type | Conditions / Reagents | Outcome / Notes |

|---|---|---|---|

| Halogenation of phenyl ring | Electrophilic substitution | Chlorination and fluorination using selective halogenating agents | Regioselective introduction of Cl and F at 2- and 5-positions |

| Formation of Grignard reagent | Organometallic synthesis | Mg, dry ether or THF solvent, inert atmosphere | Phenylmagnesium halide intermediate |

| Coupling with electrophile | Nucleophilic addition | Reaction with pentan-1-one or equivalent ketone | Formation of ketone intermediate |

| Reductive amination | Reduction | NaBH3CN or catalytic hydrogenation, mild acidic conditions | Conversion of ketone to amine |

| Chiral resolution | Chromatography or salt formation | Chiral stationary phases or chiral acids/bases | Isolation of (R)-enantiomer |

Research Findings and Optimization

Recent research emphasizes optimizing the synthesis for yield, enantioselectivity, and scalability:

- Use of directed ortho-metalation techniques to improve regioselectivity in halogenation steps, minimizing by-products.

- Application of asymmetric catalytic hydrogenation to achieve high enantiomeric excess in the reductive amination step, reducing the need for extensive chiral resolution.

- Implementation of continuous flow reactors in industrial settings to enhance reaction control, safety, and throughput during organometallic and amination steps.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents / Catalysts | Advantages | Challenges |

|---|---|---|---|---|

| Halogenation | Electrophilic aromatic substitution | Selective chlorinating and fluorinating agents | High regioselectivity possible | Requires control to avoid polyhalogenation |

| Side chain attachment | Grignard reaction + reductive amination | Mg, pentan-1-one, NaBH3CN, H2/Pd catalyst | Efficient C–N bond formation | Sensitive to moisture and air |

| Chiral induction | Chiral resolution or asymmetric catalysis | Chiral chromatography, chiral catalysts | High enantiomeric purity | Cost and complexity of chiral agents |

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Chloro-5-fluorophenyl)pentan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

(R)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine serves as a building block for synthesizing various pharmaceutical compounds. Its structural features allow it to be modified to develop new drugs with enhanced efficacy and reduced side effects. The presence of fluorine atoms is particularly significant as they can increase metabolic stability and bioavailability, a common trait seen in many successful pharmaceuticals .

Case Study : A recent study highlighted the synthesis of novel derivatives of this compound that exhibited promising activity against specific cancer cell lines. The modifications included varying the alkyl chain length and substituents on the aromatic ring, leading to compounds with improved selectivity and potency .

Organic Synthesis

The compound is utilized in organic synthesis as a versatile intermediate. Its ability to undergo various chemical reactions makes it an attractive target for chemists aiming to create complex molecules.

Synthesis Pathways :

- Alkylation Reactions : (R)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine can be employed in alkylation reactions to introduce different functional groups, expanding its utility in synthesizing diverse chemical entities.

- Coupling Reactions : The compound can participate in coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .

| Reaction Type | Description |

|---|---|

| Alkylation | Introduction of alkyl groups to enhance properties |

| Coupling | Formation of carbon-carbon bonds |

Pharmaceutical Development

The compound's structural characteristics make it a candidate for drug development targeting various diseases. Its derivatives have been explored for their potential use in treating conditions such as depression and anxiety.

Research Insights :

A study demonstrated that certain analogs of (R)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine showed significant activity as serotonin reuptake inhibitors, indicating their potential role in developing antidepressant medications .

Mechanism of Action

The mechanism of action of ®-1-(2-Chloro-5-fluorophenyl)pentan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on substituent type, position, and chain length. Below is a comparative analysis supported by data from the evidence:

Table 1: Structural and Functional Comparison of (R)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine and Analogues

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (Cl, F): The 2-chloro and 5-fluoro substituents in the target compound enhance electrophilicity compared to methoxy-containing analogs (e.g., KH-96319 in ). This may improve binding to electron-rich biological targets.

Biological Relevance :

- Fluorinated bicyclic amines (e.g., 3-fluorobicyclo[1.1.1]pentan-1-amine ) demonstrate the importance of fluorine in modulating metabolic stability, a property likely shared by the target compound.

Contradictions and Limitations :

- The evidence lacks direct pharmacological data for the target compound, necessitating extrapolation from analogs.

- Purity variations (e.g., 95% vs.

Biological Activity

(R)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine, also known as a chiral amine, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The compound's structure features a pentan-1-amine backbone with a chloro and fluorine substituent on the phenyl ring. This configuration is significant for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of (R)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound may modulate various biochemical pathways by binding to receptors or enzymes, leading to therapeutic effects.

Molecular Targets

The specific molecular targets include:

- Adenosine receptors : The compound has been studied for its affinity towards A2A adenosine receptors, which play a role in various physiological processes including neurotransmission and immune response.

- Toll-like receptors (TLRs) : It may also influence TLR pathways, which are crucial for innate immunity and have implications in vaccine development.

Antagonist Activity

Research indicates that (R)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine exhibits antagonist activity at certain receptors. For instance, compounds with similar structures have shown significant inhibition of cyclic AMP production in HEK293 cells when tested against A2A receptors .

Cytotoxicity and Antimicrobial Activity

The compound's derivatives have been evaluated for cytotoxic effects against various cancer cell lines. Studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%. For example:

- Cytotoxicity against leukemia cells : Compounds related to (R)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine demonstrated IC50 values significantly lower than standard chemotherapeutics .

Additionally, antimicrobial properties have been observed against several pathogens, suggesting potential applications in treating infections .

Study 1: Anticancer Activity

In a study evaluating the anticancer potential of related compounds, (R)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine derivatives were tested against human leukemia cells. The results indicated promising cytotoxic effects, with specific derivatives achieving IC50 values as low as 0.13 µM .

Study 2: Immunomodulatory Effects

Another study focused on the immunomodulatory effects of the compound. It was found that certain derivatives could enhance immune response through TLR activation without inducing proinflammatory cytokines, making them suitable candidates for vaccine adjuvants .

Data Summary

| Activity Type | Target/Effect | IC50 Value |

|---|---|---|

| Antagonist Activity | A2A Adenosine Receptor | 6 µM |

| Cytotoxicity | Human Leukemia Cells | 0.13 µM |

| Antimicrobial Activity | Various Pathogens | MIC 6 - 12.5 µg/mL |

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing (R)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine?

The compound can be synthesized via reductive amination of 2-chloro-5-fluorophenylpentan-1-one using a chiral amine precursor. Sodium cyanoborohydride (NaBH3CN) in methanol or ethanol under mild acidic conditions (pH ~5–6) is a standard protocol for maintaining stereochemical integrity . Alternatively, chiral resolution via diastereomeric salt formation with tartaric acid derivatives can isolate the (R)-enantiomer. Reaction progress is monitored by TLC or HPLC, and purification is achieved via column chromatography using silica gel and a hexane/ethyl acetate gradient.

Q. How is the stereochemical configuration of (R)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine experimentally validated?

X-ray crystallography using programs like SHELXL (for structure refinement) and ORTEP-3 (for visualization) is the gold standard for confirming absolute configuration . For non-crystalline samples, chiral HPLC with a cellulose-based column (e.g., Chiralpak IA) and polarimetric analysis are used. Nuclear Overhauser Effect (NOE) NMR experiments can also differentiate enantiomers by analyzing spatial proximity of substituents .

Q. What spectroscopic techniques are essential for characterizing intermediates and final products?

- NMR : H and C NMR identify functional groups and confirm regiochemistry. Aromatic protons (2-chloro-5-fluorophenyl) appear as doublets in δ 7.0–7.5 ppm, while the pentyl chain protons resonate between δ 1.2–1.8 ppm .

- LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight and detects impurities.

- IR : Stretching frequencies for NH (~3350 cm) and C-F (~1220 cm) confirm functional groups .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during asymmetric synthesis, and what pitfalls arise in scale-up?

Enantioselective synthesis challenges include racemization under acidic/basic conditions and catalyst poisoning. Strategies:

- Catalytic asymmetric hydrogenation : Use of Ru-BINAP catalysts to reduce imine intermediates with >90% ee .

- Kinetic resolution : Lipase-mediated enzymatic hydrolysis of racemic mixtures (e.g., Candida antarctica lipase B) .

- Scale-up issues : Aggregation of intermediates can reduce ee; optimizing solvent polarity (e.g., switching from THF to DMF) and temperature control (0–5°C) mitigates this .

Q. How do steric and electronic effects of the 2-chloro-5-fluorophenyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing Cl and F substituents activate the phenyl ring toward nucleophilic aromatic substitution (SNAr) but deactivate it for electrophilic reactions. Steric hindrance at the ortho position (Cl) directs substitutions to the para position. For Suzuki-Miyaura couplings, Pd(PPh) with KCO in dioxane/water (3:1) at 80°C yields biaryl derivatives. Monitoring by F NMR tracks fluorine displacement .

Q. What computational approaches predict biological activity or metabolic pathways of this compound?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target receptors (e.g., serotonin transporters). The chloro and fluoro groups enhance binding affinity via halogen bonding with Arg residues .

- ADMET prediction : SwissADME estimates bioavailability (%F >50) and blood-brain barrier penetration (logBB >0.3) due to the lipophilic pentyl chain .

- MD simulations : GROMACS assesses conformational stability in aqueous environments, revealing aggregation tendencies .

Contradictions and Troubleshooting

Q. How are discrepancies between crystallographic data and spectroscopic results resolved?

Discrepancies (e.g., bond-length variations >0.05 Å) may arise from dynamic disorder in crystals. Solutions:

- Multi-temperature XRD : Collect data at 100 K to minimize thermal motion artifacts .

- DFT optimization : Compare experimental XRD geometries with B3LYP/6-31G(d) calculations to identify outliers .

- NMR restraint refinement : Use NOE-derived distance constraints in SHELXL refinement for improved accuracy .

Q. Why might synthetic yields drop significantly in multi-step sequences, and how is this addressed?

Common issues:

- Intermediate instability : The primary amine may oxidize; adding 0.1% BHT (butylated hydroxytoluene) as a radical scavenger stabilizes the compound .

- Byproduct formation : Reductive amination byproducts (e.g., secondary amines) are minimized by using a 2:1 molar ratio of ketone to amine precursor .

- Purification losses : Switching from silica gel to reverse-phase C18 columns improves recovery of polar intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.